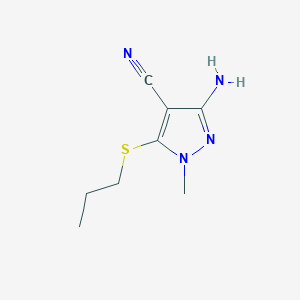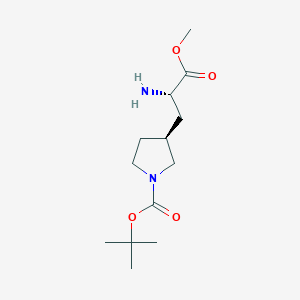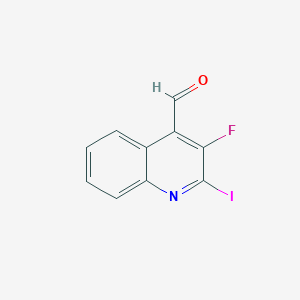
3-Fluoro-2-iodoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-carboxylic acids.
Reduction Reactions: Quinoline-4-methanol derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carbaldehyde
- 2-Chloro-3-fluoroquinoline-4-carbaldehyde
- 3-Fluoro-2-chloroquinoline-4-carbaldehyde
Uniqueness
3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .
Propriétés
Numéro CAS |
250739-98-1 |
|---|---|
Formule moléculaire |
C10H5FINO |
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
3-fluoro-2-iodoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |
Clé InChI |
MVGALWRZKWOXFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



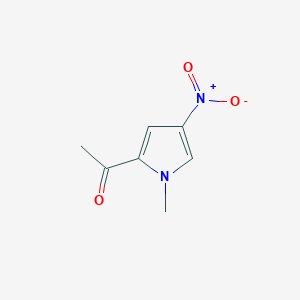
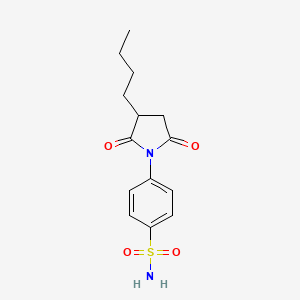
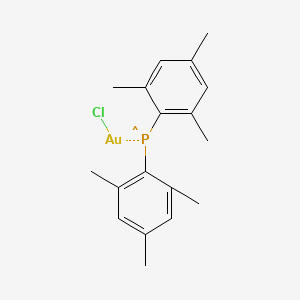

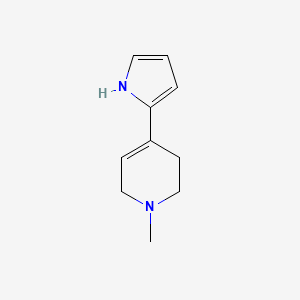
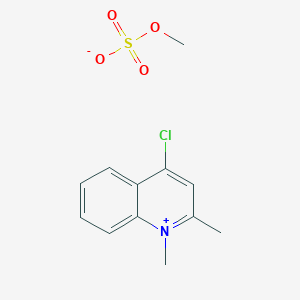
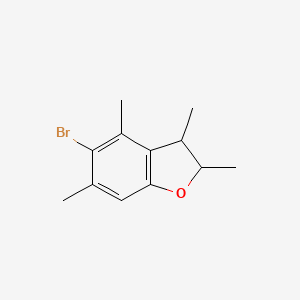
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
